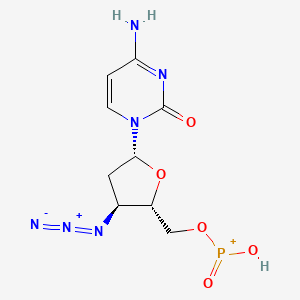

3'-Azido-5'-phosphite-2',3'-dideoxycytidine

Description

Properties

CAS No. |

140132-24-7 |

|---|---|

Molecular Formula |

C9H12N6O5P+ |

Molecular Weight |

315.20 g/mol |

IUPAC Name |

[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C9H11N6O5P/c10-7-1-2-15(9(16)12-7)8-3-5(13-14-11)6(20-8)4-19-21(17)18/h1-2,5-6,8H,3-4H2,(H2-,10,12,16,17,18)/p+1/t5-,6+,8+/m0/s1 |

InChI Key |

RXEPBDPXJVIOGT-SHYZEUOFSA-O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Azidation at the 3' Position

The azido group is introduced at the 3' position by nucleophilic substitution, often starting from a 3'-hydroxyl or 3'-tosylate precursor. A common method involves:

- Conversion of the 3'-hydroxyl group to a good leaving group (e.g., tosylate or mesylate).

- Reaction with sodium azide or an alkylammonium azide salt in an aprotic solvent such as dimethylformamide (DMF) or dioxane at elevated temperatures (e.g., 100 °C).

- Monitoring the reaction progress by thin-layer chromatography (TLC) until complete conversion is observed.

This method yields the 3'-azido nucleoside intermediate with high regioselectivity and good yield (typically 70-85%).

Phosphite Group Introduction at the 5' Position

The 5'-phosphite moiety is introduced via reaction with phosphorus-containing reagents under inert atmosphere conditions. Two main approaches are reported:

Hydrogen phosphonate method: The 5'-hydroxyl group of the azido nucleoside is reacted with phosphorus trichloride and imidazole in an organic solvent to form the 5'-hydrogen phosphonate intermediate. This intermediate can be further oxidized or converted to the desired phosphite derivative.

Reaction with hydromethylphosphonic acid derivatives: The azido nucleoside or its N-protected derivative is treated with hydromethylphosphonic acid P,P-diethyl ether toluenesulfonate in the presence of sodium hydride under inert atmosphere. This reaction yields 5'-methylenephosphonates or related phosphite derivatives.

Yields for these reactions vary between 25% and 80%, depending on the specific reagents and conditions used. Purification typically involves chromatographic techniques and recrystallization.

Deprotection and Purification

If protecting groups are used on the nucleobase or sugar hydroxyls, they are removed under mild conditions, such as:

- Treatment with saturated ammonia in methanol at room temperature for 24 hours.

- Filtration and solvent evaporation to isolate the deprotected nucleoside phosphite.

Purification is achieved by chromatographic methods, including ion-exchange chromatography using ammonium bicarbonate gradients, followed by solvent extraction and drying steps to obtain a white amorphous solid with good water solubility.

Comparative Data Table of Preparation Methods

Research Findings and Optimization

The azidation step is critical for the biological activity of the compound, as the azido group at the 3' position is responsible for chain termination in viral DNA synthesis.

The phosphite group at the 5' position enhances the compound's biochemical properties, including its incorporation into nucleic acids and interaction with enzymes.

Optimization of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, improves yields and purity. For example, the use of inert atmosphere during phosphite introduction prevents oxidation and degradation.

Purification techniques, including gradient ion-exchange chromatography, are essential to remove impurities and obtain a product suitable for biological testing.

Comparative studies with related compounds (e.g., 3'-azido-2',3'-dideoxyadenosine-5'-phosphite) indicate that the cytidine base variant may offer different antiviral spectra and biochemical interactions, necessitating tailored synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-phosphite-2’,3’-dideoxycytidine undergoes several types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted nucleosides depending on the substituent introduced.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3'-Azido-5'-phosphite-2',3'-dideoxycytidine involves several chemical transformations that modify the nucleoside structure to introduce azido and phosphite functionalities. The compound's molecular formula is , indicating a complex structure that contributes to its reactivity and biological properties.

Key steps in the synthesis process include:

- Protection of functional groups : Initial protection of hydroxyl and amino groups to prevent unwanted reactions during synthesis.

- Formation of phosphite linkages : The introduction of phosphite groups enhances the compound's stability and potential for incorporation into oligonucleotides.

- Deprotection : Final steps involve removing protective groups to yield the active nucleoside analog.

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against HIV. Its mechanism of action involves:

- Inhibition of reverse transcriptase : The compound acts as a substrate mimetic for reverse transcriptase, leading to chain termination during viral RNA replication.

- Resistance profiles : Research indicates that this compound may exhibit activity against HIV strains resistant to other nucleoside analogs, making it a candidate for combination therapy.

Case Studies

Several studies have documented the efficacy of this compound in vitro:

- In one study, the compound demonstrated significant inhibition of HIV replication in MT4 cells, with an effective concentration (EC50) comparable to established antiviral agents .

- Another investigation highlighted that derivatives of this compound could overcome resistance mechanisms associated with mutations in the HIV reverse transcriptase enzyme .

Therapeutic Potential

The therapeutic applications of this compound extend beyond HIV treatment:

- Combination therapies : Its use in conjunction with other antiviral drugs may improve treatment outcomes for patients with drug-resistant HIV strains.

- Research into other viral infections : Preliminary studies suggest potential efficacy against other retroviruses and emerging viral pathogens.

Mechanism of Action

The mechanism of action of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the replication of the virus, making it an effective antiviral agent. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

3'-Azido vs. 3'-Amino Derivatives

The 3'-azido group distinguishes this compound from 3'-amino analogues like 3'-amino-2',3'-dideoxycytidine (7a). While both substituents block 3'-OH-mediated DNA chain elongation, the amino group confers distinct pharmacokinetic properties. For example:

- Antineoplastic Activity: 3'-Amino-2',3'-dideoxycytidine (7a) exhibits potent activity against murine L1210 leukemia cells (ED₅₀ = 0.7 µM), outperforming azido derivatives in cytotoxicity .

- Metabolic Stability: The azido group may resist enzymatic degradation better than the amino group, which can undergo deamination or phosphorylation interference .

Fluorinated Analogues

The introduction of fluorine at the 5-position, as in 3'-azido-2',3'-dideoxy-5-fluorouridine, enhances anticancer potency. Phosphoramidate derivatives of this fluorinated compound show cytotoxic effects in human cancer cell lines (e.g., liver and colon cancer) via prolonged intracellular retention of active triphosphate metabolites . In contrast, non-fluorinated azido-dideoxycytidine derivatives primarily target viral polymerases, highlighting substituent-dependent therapeutic divergence.

Comparison with AZT (Zidovudine)

- Mechanism : Both AZT (3'-azido-3'-deoxythymidine) and 3'-azido-dideoxycytidine require phosphorylation to active triphosphate forms to inhibit reverse transcriptase. However, AZT-TP exhibits stronger binding affinity to HIV-1 RT compared to dideoxycytidine triphosphate (ddCTP) .

- Toxicity: AZT causes bone marrow suppression due to mitochondrial toxicity, whereas ddCyd (2',3'-dideoxycytidine) induces peripheral neuropathy. The 5'-phosphite modification in 3'-azido-5'-phosphite-2',3'-dideoxycytidine may reduce off-target toxicity by limiting nonspecific phosphorylation .

Metabolic and Pharmacokinetic Profiles

Structural Modifications and Antiviral Activity

- 3'-Azido Group : Essential for RT inhibition but correlates with mitochondrial toxicity in some analogues (e.g., AZT) .

- 5'-Phosphite vs. 5'-Triphosphate : The phosphite acts as a prodrug, bypassing the rate-limiting first phosphorylation step required for AZT activation .

- Lipophilic Modifications : t-butyldimethylsilyl (TBDMS) protection in intermediates (e.g., 12a) enhances synthetic yield and stability but may reduce bioavailability .

Research Findings and Clinical Relevance

- Anticancer Potential: Fluorinated azido-dideoxyuridine derivatives demonstrate ED₅₀ values <10 µM in vitro, suggesting utility in solid tumors .

- HIV Resistance : AZT-resistant HIV strains retain susceptibility to ddCyd due to distinct resistance mutation profiles, supporting combination regimens .

Biological Activity

3'-Azido-5'-phosphite-2',3'-dideoxycytidine (commonly referred to as AZT or zidovudine) is a nucleoside analog that has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and resistance profiles.

AZT functions primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound is phosphorylated intracellularly to its active form, AZT triphosphate, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication.

Phosphorylation Pathway

The phosphorylation of AZT occurs in several steps:

- Conversion to Monophosphate : In the cytoplasm, AZT is first converted to its 5'-monophosphate by kinases.

- Further Phosphorylation : It is then phosphorylated to the diphosphate and triphosphate forms, with the latter being crucial for its antiviral activity.

Cytotoxicity and Antiviral Activity

AZT exhibits varying levels of cytotoxicity depending on the cell type and concentration used. The following table summarizes key findings from various studies regarding its cytotoxic effects:

In Vitro Studies

In vitro studies have demonstrated that AZT effectively inhibits HIV replication in various cell lines, including MT-4 and ATH8 cells. For instance:

- MT-4 Cells : AZT showed a dose-dependent inhibition of HIV replication with an IC50 value significantly lower than that of other nucleoside analogs, indicating higher potency.

- Cytotoxicity Testing : Various assays (e.g., MTT assay) revealed that while AZT is effective in inhibiting viral replication, it also exhibits cytotoxic effects at higher concentrations, necessitating careful dosage management in therapeutic applications .

In Vivo Studies

Animal models have been used to assess the efficacy and safety profile of AZT:

- Tumor Formation Study : NMRI mice inoculated with Moloney Murine Sarcoma Virus showed reduced tumor formation when treated with AZT prior to viral inoculation, suggesting potential therapeutic benefits beyond antiviral activity .

- Resistance Development : Studies indicated that prolonged AZT therapy can lead to the emergence of resistant HIV strains, particularly those harboring mutations such as M41L and T215Y. These mutations can confer cross-resistance to other nucleoside analogs .

Resistance Mechanisms

The development of resistance to AZT is a significant challenge in HIV treatment:

- Mutations in Reverse Transcriptase : Specific mutations in the reverse transcriptase gene can reduce the efficacy of AZT by altering drug binding sites.

- Cross-Resistance Patterns : Patients previously treated with AZT may exhibit reduced sensitivity to other nucleoside analogs due to shared resistance mechanisms.

Q & A

Q. Advanced Research Focus

- Template Design : Use a primer-template system with a complementary stretch for controlled elongation .

- Gel Electrophoresis : Resolve elongation products via denaturing PAGE to visualize chain termination at the modified nucleotide .

- Kinetic Parameters : Calculate and using steady-state kinetics with varied dNTP concentrations .

How can contradictory data on enzymatic incorporation efficiency be resolved?

Advanced Research Focus

Discrepancies may arise from polymerase fidelity or buffer conditions. Troubleshooting steps:

- Polymerase Selection : Compare high-fidelity (e.g., Phusion) vs. error-prone (e.g., Taq) polymerases to assess structural compatibility .

- Mg Concentration Optimization : Adjust divalent cation levels (1–10 mM) to balance enzyme activity and nucleotide stability .

- Replicate with Isotopic Labeling : Use -labeled triphosphates for precise quantification of incorporation .

What role does this compound play in studying viral reverse transcriptase (RT) inhibition?

Advanced Research Focus

The compound acts as a chain terminator in RT assays. Applications include:

- Pre-steady-state Kinetics : Measure RT pausing frequencies using stopped-flow techniques .

- Resistance Profiling : Compare incorporation efficiency in wild-type vs. drug-resistant RT mutants (e.g., M184V) .

How can this compound be applied in epigenetic studies involving cytidine methylation?

Advanced Research Focus

The 5-position modifications (e.g., 5-formyl derivatives) enable studies on DNA methylation dynamics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.